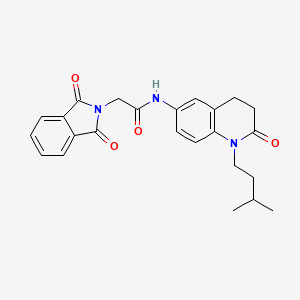

2-(1,3-dioxoisoindolin-2-yl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

This compound features a hybrid structure combining a 1,3-dioxoisoindolin-2-yl moiety linked via an acetamide bridge to a 1-isopentyl-substituted tetrahydroquinolin scaffold.

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-15(2)11-12-26-20-9-8-17(13-16(20)7-10-22(26)29)25-21(28)14-27-23(30)18-5-3-4-6-19(18)24(27)31/h3-6,8-9,13,15H,7,10-12,14H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTMPVOYJNRLTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Phthalimide Group: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

Synthesis of the Tetrahydroquinoline Moiety: This can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

Coupling of the Two Moieties: The final step would involve coupling the phthalimide and tetrahydroquinoline moieties through an acetamide linkage, possibly using reagents like acetic anhydride and a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.

Reduction: Reduction reactions could target the carbonyl groups in the phthalimide or tetrahydroquinoline moieties.

Substitution: Nucleophilic substitution reactions could occur at the acetamide linkage or other reactive sites.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Neuroprotective Effects

Research indicates that compounds similar to 2-(1,3-dioxoisoindolin-2-yl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide may exhibit neuroprotective properties. The compound's structure suggests it could interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction is crucial for developing treatments for conditions like Parkinson's disease and schizophrenia.

A study highlighted that derivatives of isoquinoline compounds have shown promise as positive allosteric modulators of dopamine receptors, which are vital for managing symptoms associated with Parkinson's disease and cognitive impairments related to schizophrenia . The potential for this compound to act similarly could lead to new therapeutic strategies.

Anticancer Properties

Another significant application of this compound lies in its potential as an anticancer agent. Research has identified that certain isoindole derivatives can inhibit the enzyme 15-lipoxygenase , which is implicated in various cancer types. A study demonstrated that analogs of the compound exhibited cytotoxic effects on cancer cell lines, suggesting a mechanism that could be harnessed for cancer therapy .

Enzyme Inhibition

The inhibition of 15-lipoxygenase by compounds related to 2-(1,3-dioxoisoindolin-2-yl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been linked to reduced tumor growth and metastasis in preclinical models. This suggests that further exploration into the structure-activity relationship (SAR) of this compound could yield more effective anticancer agents.

Modulation of Neurotransmitter Systems

The ability of this compound to modulate neurotransmitter systems can lead to improved outcomes in neurodegenerative diseases. Its potential interaction with dopamine receptors could provide a dual action: alleviating motor symptoms while also addressing cognitive decline associated with diseases like Alzheimer's and Parkinson's .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

- Core Heterocycles: Target Compound: 1,3-Dioxoisoindolin-2-yl (electron-deficient isoindole derivative) + tetrahydroquinolin (partially saturated quinoline). Analog 1 (): (E)-2-(5-Fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (2-oxoindolin-3-ylidene + quinoline). Analog 2 (): 2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide (tetrahydroquinolin + chloroacetamide). Analog 3 (): Compound 1-F (2-oxoindolin-3-ylidene + phenylacetamide).

Substituent Variations:

- The isopentyl group in the target compound contrasts with smaller alkyl (e.g., methyl in ) or aromatic (e.g., nitrobenzyl in ) substituents in analogs. This difference may significantly alter steric bulk and lipophilicity .

Physicochemical Properties

The isopentyl chain in the target compound likely increases logP compared to analogs with polar substituents (e.g., nitro or hydroxy groups in –3), reducing aqueous solubility but enhancing membrane penetration .

Biological Activity

2-(1,3-Dioxoisoindolin-2-yl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an isoindoline moiety and a tetrahydroquinoline derivative. This structural diversity is believed to contribute to its biological activity.

While specific mechanisms for this compound have not been extensively detailed in the literature, related compounds have demonstrated various modes of action:

- Inhibition of Lipoxygenase : Similar derivatives have been identified as inhibitors of 15-lipoxygenase, an enzyme implicated in inflammatory processes and cancer progression .

- Anticancer Properties : Some studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Inhibits proliferation in cancer cell lines; potential for development as an anticancer drug. |

| Enzyme Inhibition | Acts as a probable inhibitor of 15-lipoxygenase, which may contribute to anti-inflammatory effects. |

Case Studies and Research Findings

-

Cytotoxicity Evaluation :

A study evaluated the cytotoxic potency of phthalimide-based derivatives on three cancerous cell lines. The results indicated significant growth inhibition, suggesting that the compound could be developed further for therapeutic use against cancer . -

15-Lipoxygenase Inhibition :

Research on related compounds has shown that they can effectively inhibit 15-lipoxygenase activity. This inhibition is crucial as it may reduce inflammation and tumorigenesis associated with certain cancers . -

Comparative Studies :

Comparative analyses with other known inhibitors have demonstrated that compounds structurally similar to 2-(1,3-dioxoisoindolin-2-yl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exhibit enhanced potency against specific targets, reinforcing the need for further exploration into this compound's therapeutic potential .

Q & A

Q. Methodological Answer :

- DFT Calculations : Map electron density to predict nucleophilic/electrophilic sites (e.g., carbonyl groups in the dioxoisoindolinyl moiety).

- Molecular Docking : Screen against target proteins (e.g., anticonvulsant assays in ) using AutoDock Vina or Schrödinger Suite .

- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER). PubChem’s 3D conformer data () can initialize simulations .

Advanced Question: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer :

Contradictions arise from pharmacokinetic variability or off-target effects. Mitigation strategies:

Comparative Analysis (): Normalize data across models (e.g., IC₅₀ vs. ED₅₀) .

Metabolite Profiling : Use LC-HRMS to identify active/inactive metabolites.

Dose-Response Refinement : Apply Hill equation modeling to reconcile efficacy thresholds.

Basic Question: What analytical techniques quantify the compound in complex matrices (e.g., plasma)?

Q. Methodological Answer :

- LC-MS/MS : MRM mode with deuterated internal standards (e.g., ’s isotopic labeling methods) .

- UV-Vis Spectroscopy : Quantify at λ_max (~270 nm for aromatic acetamides) with a calibration curve (R² > 0.99).

- HPLC-PDA : Use C18 columns (3.5 µm, 150 mm) with acetonitrile/water gradients (0.1% formic acid).

Advanced Question: What reactor designs improve yield in continuous-flow synthesis?

Q. Methodological Answer :

- Microfluidic Reactors : Enhance heat/mass transfer (’s RDF2050112 classification) .

- Packed-Bed Systems : Immobilize catalysts (e.g., Pd/C) for reusability.

- Process Simulation : Aspen Plus® models predict residence time distributions and optimize flow rates.

Advanced Question: How do structural modifications alter the compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.